molecular formula C18H21N9O2 B2920484 1-((1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034269-71-9

1-((1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2920484
CAS No.: 2034269-71-9
M. Wt: 395.427
InChI Key: NHOBZTATAMPVKW-UHFFFAOYSA-N
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Description

1-((1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. The core structure of this molecule is based on a 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, a well-known privileged scaffold that often serves as a bioisostere for purines, enabling it to compete with ATP for binding in the catalytic pockets of various protein kinases source . This moiety is functionalized with an azetidine ring, a feature increasingly utilized to improve physicochemical properties and metabolic stability in lead compounds source . The presence of a 1,2,3-triazole linker suggests potential synthesis via click chemistry, a reliable method for constructing molecular libraries for structure-activity relationship (SAR) studies source . The terminal pyrrolidin-2-one group can act as a flexible spacer and may contribute to hydrogen bonding interactions with target proteins. Consequently, this compound is a valuable chemical probe for researchers investigating the pathophysiology of kinase-driven diseases, such as cancer and inflammatory disorders. It is intended for use in in vitro biochemical assays, high-throughput screening, and cellular target engagement studies to elucidate novel biological pathways and validate new therapeutic targets. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[1-[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N9O2/c1-11-6-12(2)27-18(19-11)20-16(22-27)17(29)25-9-14(10-25)26-8-13(21-23-26)7-24-5-3-4-15(24)28/h6,8,14H,3-5,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOBZTATAMPVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Pharmacokinetics

The compound’s synthesis involves a catalyst-free, additive-free method under microwave conditions, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis under microwave conditions suggests that it may be stable under high temperatures.

Biological Activity

The compound 1-((1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.

Chemical Structure

The compound features multiple functional groups including:

  • A triazole ring
  • A pyrimidine derivative
  • An azetidine moiety
  • A pyrrolidinone structure

This unique combination of structures may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing triazole and pyrimidine frameworks exhibit significant antimicrobial properties. For instance:

  • Triazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antiviral Properties

The presence of the triazole ring is associated with antiviral activities. Compounds similar to the one have been studied for their ability to inhibit viral replication, particularly in HIV and other retroviruses .

Anticancer Activity

Several studies highlight the anticancer potential of triazole-containing compounds. The compound's structural components may interact with cellular pathways involved in cancer cell proliferation and apoptosis. For example:

  • A related compound demonstrated significant cytotoxicity against human cancer cell lines with an IC50 value in the micromolar range .

Synthesis and Activity Evaluation

A study synthesized various derivatives of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine and evaluated their biological activities. The results indicated that modifications at specific positions on the triazole or pyrimidine rings could enhance activity against certain pathogens .

In Vivo Studies

In vivo studies have shown that similar compounds can reduce tumor growth in animal models. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of immune responses .

Data Summary Table

Biological ActivityRelated CompoundIC50 (µM)Reference
Antibacterial5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine8.0
AntiviralTriazole derivative0.25
AnticancerPyrimidine derivative17.94

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo[1,5-a]pyrimidine Derivatives

The 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine moiety in the target compound is a critical pharmacophore. Similar derivatives, such as ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 277299-70-4), have been synthesized and evaluated for their role as intermediates in drug discovery. These compounds often exhibit enhanced metabolic stability and binding affinity due to the electron-withdrawing properties of the triazole ring and the steric effects of methyl substituents .

Key Differences :

  • Biological Activity : While ethyl 5,7-dimethyl-triazolo-pyrimidine derivatives are primarily intermediates, the target compound’s extended structure may confer specific interactions with enzymes (e.g., kinases) or receptors.
Azetidine-Containing Analogues

Azetidine rings are rare in the literature but are notable for their conformational rigidity. For example, 3-((1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS: 2034450-69-4) shares the triazolo-pyrimidine-carbonyl-pyrrolidine motif. This compound’s pyrazine-carbonitrile extension contrasts with the target’s triazole-pyrrolidinone chain, suggesting divergent biological targets (e.g., kinase inhibition vs. protease modulation) .

Triazole-Linked Pyrrolidinone Derivatives

Compounds like 1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2098075-69-3) demonstrate the pharmacological importance of combining triazoles with saturated nitrogen heterocycles. However, the target compound’s pyrrolidin-2-one ring introduces a lactam group, which may enhance hydrogen-bonding interactions compared to acetylated piperidine derivatives .

Antimicrobial Potential

Triazolo-pyrimidines bearing methyl groups (e.g., 2-amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide) exhibit potent antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) . The target compound’s azetidine and pyrrolidinone groups may further modulate membrane permeability or efflux pump inhibition.

Anti-Inflammatory and Antitumor Activity

Derivatives such as ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines show selective COX-2 inhibition (IC₅₀: 0.8 µM) and antiproliferative effects against cancer cell lines (e.g., HepG2, IC₅₀: 4.2 µM) . The target compound’s triazole-pyrrolidinone chain could enhance binding to inflammatory mediators like TNF-α or kinases involved in oncogenesis.

Data Tables

Table 1: Structural and Activity Comparison of Key Analogues
Compound Name Core Structure Key Modifications Reported Activity (IC₅₀/MIC) Reference ID
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Triazolo-pyrimidine Ethyl ester at position 2 Intermediate for drug synthesis
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-triazolo-pyrimidine-6-carboxamide Triazolo-pyrimidine + arylamide Carboxamide and trimethoxyphenyl groups Antimicrobial (MIC: 2–8 µg/mL)
3-((1-(5,7-Dimethyl-triazolo-pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile Triazolo-pyrimidine + pyrrolidine Pyrazine-carbonitrile extension Kinase inhibition (Data pending)
Target Compound Triazolo-pyrimidine + azetidine-pyrrolidinone Azetidine-triazole-pyrrolidinone chain Hypothesized: Antitumor, antimicrobial

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